tert-Butyl 2,2,2-trichloroacetimidate

Description

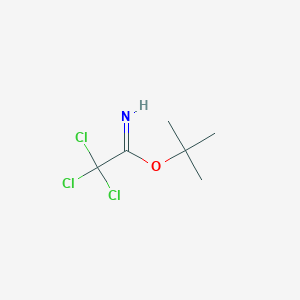

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXDYHPBXDZWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370451 | |

| Record name | tert-Butyl 2,2,2-trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98946-18-0 | |

| Record name | tert-Butyl 2,2,2-trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2,2,2-trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 2,2,2-trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2,2,2-trichloroacetimidate, a versatile and widely used reagent in organic chemistry. It is particularly valuable for the introduction of the tert-butyl protecting group to alcohols and carboxylic acids under mild conditions. This document details the core synthetic methodologies, presents quantitative data in structured tables for easy comparison of reaction parameters, and provides detailed experimental protocols for key synthesis strategies. Furthermore, this guide includes visualizations of the reaction mechanism and experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound is a powerful reagent for the tert-butylation of a wide range of functional groups, including alcohols and carboxylic acids.[1] The resulting tert-butyl ethers and esters are common protecting groups in multi-step organic synthesis, valued for their stability across a range of reaction conditions and their selective removal under acidic conditions. The synthesis of this compound itself is a crucial process, and understanding the nuances of its preparation is essential for its effective application. This guide will explore the most common and efficient methods for its synthesis, focusing on the reaction of tert-butanol (B103910) with trichloroacetonitrile (B146778) in the presence of a basic catalyst.

Core Synthesis Methodology

The primary and most widely employed method for the synthesis of this compound involves the base-catalyzed addition of tert-butanol to trichloroacetonitrile. This reaction is typically carried out in an anhydrous aprotic solvent. The choice of base is critical and can significantly influence the reaction rate and yield. Commonly used bases include potassium tert-butoxide (KOtBu), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The general reaction scheme is as follows:

The reaction proceeds via the deprotonation of tert-butanol by the base to form the tert-butoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in trichloroacetonitrile. Subsequent protonation of the resulting intermediate yields the desired this compound.

Quantitative Data Presentation

The efficiency of this compound synthesis is dependent on several factors, including the choice of base, solvent, temperature, and reaction time. The following tables summarize quantitative data from various reported experimental procedures.

Table 1: Comparison of Base Catalysts for the Synthesis of this compound

| Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Potassium tert-butoxide | Diethyl ether | 0 to 20 | 2 | 70 | [2] |

| Sodium Hydride | Not Specified | Not Specified | Not Specified | High | |

| DBU | Dichloromethane (B109758) | 0 to rt | 2 | High |

Note: "High" yield is indicated where specific percentages were not provided in the source material.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10Cl3NO |

| Molecular Weight | 218.51 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | 65 °C at 11 mmHg |

| Melting Point | 21 °C |

| Density | 1.221 g/mL at 25 °C |

| Refractive Index | n20/D 1.456 |

| Solubility | Soluble in organic solvents, particularly nonpolar ones like cyclohexane.[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different base catalysts.

Protocol 1: Synthesis using Potassium tert-Butoxide

This protocol is adapted from a procedure utilizing potassium tert-butoxide as the catalyst.[2]

Materials:

-

tert-Butanol

-

Trichloroacetonitrile

-

Potassium tert-butoxide

-

Anhydrous diethyl ether

-

Saturated aqueous sodium carbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tert-butanol (1.0 equivalent) in anhydrous diethyl ether, add potassium tert-butoxide (0.1 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add trichloroacetonitrile (1.2 equivalents) to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding saturated aqueous sodium carbonate solution.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to yield pure this compound.[3]

Protocol 2: Synthesis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

This protocol outlines the synthesis using the organic base DBU.

Materials:

-

tert-Butanol

-

Trichloroacetonitrile

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve tert-butanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Add DBU (catalytic amount) to the solution.

-

Cool the mixture to 0 °C and slowly add trichloroacetonitrile (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Mandatory Visualizations

Reaction Mechanism

The synthesis of this compound proceeds through a base-catalyzed nucleophilic addition mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is a robust and reliable method for preparing a key reagent in organic synthesis. The choice of a suitable base and the careful control of reaction conditions are paramount to achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and utilize this valuable compound in their work. The provided visualizations of the reaction mechanism and experimental workflow serve to enhance the practical understanding of the synthetic process.

References

An In-depth Technical Guide to the Mechanism of Action of tert-Butyl 2,2,2-Trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2,2,2-trichloroacetimidate has emerged as a versatile and efficient reagent in modern organic synthesis, primarily for the introduction of the tert-butyl protecting group to a variety of functional groups, including alcohols, phenols, carboxylic acids, and amines. Its utility also extends to complex glycosylation reactions. This technical guide provides a comprehensive overview of the core mechanisms governing the reactivity of this compound. It details the acid-catalyzed formation of the tert-butyl cation, explores the concept of "symbiotic activation," and discusses its application in stereoselective glycosylation. This document includes a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound, a stable and easily handled reagent, is widely employed for the tert-butylation of various nucleophiles.[1][2][3] The tert-butyl group is a crucial protecting group in multi-step organic synthesis due to its steric bulk and characteristic stability under a range of reaction conditions, yet it can be readily removed under acidic conditions.[4] The reactions involving this compound are prized for their mild conditions and high yields.[1] This guide will delve into the fundamental mechanisms of this reagent, providing a detailed understanding of its mode of action.

Mechanism of Action: Tert-Butylation Reactions

The primary application of this compound is the formation of tert-butyl ethers, esters, and amines. The central feature of this transformation is the generation of a tert-butyl cation, a potent electrophile, under acidic conditions.[5]

Acid-Catalyzed Mechanism

In the presence of a Brønsted or Lewis acid catalyst, the nitrogen atom of the imidate is protonated or coordinates to the Lewis acid. This activation facilitates the cleavage of the C-O bond, leading to the formation of the resonance-stabilized tert-butyl cation and the innocuous byproduct, 2,2,2-trichloroacetamide. The tert-butyl cation is then trapped by a nucleophile, such as an alcohol, phenol, or carboxylic acid, to yield the corresponding tert-butyl protected compound.[2]

Figure 1: Acid-catalyzed mechanism of tert-butylation.

Symbiotic Activation

An interesting facet of the reactivity of this compound is its ability to undergo "symbiotic activation" with acidic substrates like carboxylic acids. In this scenario, the carboxylic acid itself acts as the proton donor, activating the imidate without the need for an external catalyst. This promoter-free condition is particularly advantageous for substrates sensitive to strong Lewis or Brønsted acids.[6] The mechanism proceeds through a tight ion pair intermediate formed after proton transfer from the carboxylic acid to the imidate.[6]

Figure 2: Symbiotic activation with a carboxylic acid.

Copper-Catalyzed N-tert-Butylation

For the N-tert-butylation of aromatic amines, copper catalysts have been shown to be particularly effective. The proposed mechanism involves the coordination of the copper(II) catalyst to the trichloroacetimidate (B1259523), which facilitates the release of the tert-butyl cation. This electrophile is then attacked by the amine to form the N-tert-butylated product. This method is notable for its mild reaction conditions, proceeding at room temperature.[5]

Mechanism of Action: Glycosylation Reactions

Glycosyl trichloroacetimidates, analogues of this compound, are powerful glycosyl donors in the synthesis of oligosaccharides. The activation of the glycosyl trichloroacetimidate by a catalytic amount of a Lewis or Brønsted acid generates a highly reactive oxocarbenium ion intermediate. This intermediate is then attacked by a glycosyl acceptor to form the glycosidic bond.[7]

The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the protecting groups on the glycosyl donor. For instance, the use of participating protecting groups at the C-2 position can lead to the formation of 1,2-trans-glycosides, while non-participating groups often favor the formation of 1,2-cis-glycosides. The anomeric selectivity is a critical aspect of these reactions and can be finely tuned by the choice of catalyst and reaction parameters.[7][8]

References

- 1. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]

- 2. surface.syr.edu [surface.syr.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using this compound [organic-chemistry.org]

- 6. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

tert-Butyl 2,2,2-trichloroacetimidate structure

An In-depth Technical Guide to tert-Butyl 2,2,2-trichloroacetimidate: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. The document details its chemical structure, physical and spectroscopic properties, and provides detailed experimental protocols for its synthesis and application in the protection of alcohols. Furthermore, it elucidates the reaction mechanism involved in its use as a tert-butylating agent.

This compound, often abbreviated as TBTA, is a valuable reagent for the introduction of the tert-butyl protecting group under mild conditions.[1] Its structure features a tert-butoxy (B1229062) group attached to the carbon of a trichloroacetimidate (B1259523) moiety.

Molecular Structure:

References

The Versatile Reagent: A Technical Guide to tert-Butyl 2,2,2-trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,2,2-trichloroacetimidate (TBTA) has emerged as a powerful and versatile reagent in modern organic synthesis. Its utility primarily lies in the efficient introduction of the tert-butyl protecting group to a variety of functional groups, including alcohols, phenols, carboxylic acids, and amines. This transformation is crucial in multistep syntheses, particularly in the fields of medicinal chemistry and drug development, where selective protection and deprotection of reactive sites are paramount.[1][2] This technical guide provides an in-depth overview of the core features of TBTA, including its chemical properties, reactivity, and detailed experimental protocols for its key applications.

Core Features and Chemical Properties

This compound is a white solid or colorless to pale yellow liquid, soluble in many common organic solvents, with a preference for nonpolar solvents like cyclohexane.[2][3] Polar solvents can promote the ionization and decomposition of the reagent.[3] It is known for its stability under standard conditions, though it is sensitive to moisture and heat.[4] The presence of the sterically demanding tert-butyl group and the electron-withdrawing trichloroacetyl group confers its unique reactivity.[2]

| Property | Value |

| Molecular Formula | C₆H₁₀Cl₃NO |

| Molecular Weight | 218.51 g/mol |

| Appearance | Colorless to pale yellow liquid or white solid |

| Melting Point | 21 °C |

| Boiling Point | 65 °C at 11 mmHg |

| Density | 1.221 g/mL at 25 °C |

Reactivity and Applications

The primary application of TBTA is as a tert-butylating agent. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid and proceeds under mild conditions, offering high yields.[1][5] The key to its reactivity is the in situ generation of a tert-butyl cation, which is then trapped by a nucleophile. The only byproduct of this reaction is the inert and easily removable trichloroacetamide (B1219227).[5]

O-tert-Butylation of Alcohols and Phenols

The protection of hydroxyl groups as tert-butyl ethers is a common strategy in organic synthesis due to the stability of the resulting ether. TBTA provides a reliable method for this transformation, particularly for primary and secondary alcohols.[3] The reaction is generally carried out in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[1][6] For secondary alcohols, a higher equivalence of the reagent may be required for effective conversion.[3]

A noncoordinating acid-base catalyst system, comprising bis(trifluoromethane)sulfonimide and 2,6-lutidine, has also been shown to mediate the mild and nonreversible tert-butylation of a wide range of alcohols and phenols, tolerating acid-sensitive functional groups like ketals and boronate esters.[7][8]

Table 1: Yields of O-tert-Butylation of Various Alcohols and Phenols with TBTA

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

| Primary Alcohol | BF₃·OEt₂ | THF | ~64 | [1] |

| Secondary Alcohol | BF₃·OEt₂ | Cyclohexane | 80-90 | [3] |

| Phenol | Tf₂NH / 2,6-lutidine | - | High | [7][8] |

| Substituted Phenols | Tf₂NH / 2,6-lutidine | - | High | [7][8] |

O-tert-Butylation of Carboxylic Acids

TBTA is also an effective reagent for the synthesis of tert-butyl esters from carboxylic acids.[6] This reaction is particularly valuable for the protection of the carboxylic acid functionality during peptide synthesis and other complex molecular constructions.[9] The reaction is typically promoted by a catalytic amount of a Lewis acid like boron trifluoride etherate.[6]

Table 2: Yields of O-tert-Butylation of Carboxylic Acids with TBTA

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

| Pyrrole-2-carboxylic acid | BF₃·OEt₂ | - | - | [9] |

| Indole-2-carboxylic acid | BF₃·OEt₂ | - | - | [9] |

| General Carboxylic Acids | BF₃·OEt₂ | Dichloromethane (B109758) | High | [6] |

N-tert-Butylation of Amines

The introduction of a tert-butyl group to an amine can be challenging, often requiring harsh reaction conditions. TBTA, in conjunction with a copper catalyst, provides a mild and efficient method for the N-tert-butylation of aromatic amines.[10] Copper(II) triflate (Cu(OTf)₂) has been identified as a particularly effective catalyst, affording high yields at room temperature.[10][11] The reaction proceeds cleanly in nitromethane (B149229), and electron-withdrawing substituents on the aniline (B41778) substrate have been shown to enhance reaction rates and yields.[10]

Table 3: Yields of N-tert-Butylation of Aromatic Amines with TBTA and Cu(OTf)₂

| Substrate | Yield (%) | Reference |

| Aniline | 85 | [10][11] |

| 4-Nitroaniline | High | [10] |

| 4-Chloroaniline | High | [10] |

| Naphthylamine | Lower yields | [10] |

Reaction Mechanisms and Experimental Workflows

The tert-butylation reactions using TBTA generally proceed through an SN1-type mechanism involving the formation of a tert-butyl cation.

Caption: General mechanism of acid-catalyzed tert-butylation using TBTA.

For the copper-catalyzed N-tert-butylation of amines, a proposed mechanism involves the coordination of the copper catalyst to the TBTA reagent, facilitating the release of the tert-butyl cation.

Caption: Proposed mechanism for copper-catalyzed N-tert-butylation.

A general experimental workflow for the protection of a hydroxyl group using TBTA is outlined below.

Caption: General experimental workflow for O-tert-butylation.

Experimental Protocols

General Procedure for the O-tert-Butylation of Alcohols using BF₃·OEt₂

-

To a solution of the alcohol (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) is added this compound (1.5 mmol).[1]

-

The mixture is cooled to 0 °C, and boron trifluoride etherate (0.1 mmol) is added dropwise.[1]

-

The reaction is stirred at room temperature for 20 minutes to 2 hours, while the progress is monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tert-butyl ether.[1]

General Procedure for the O-tert-Butylation of Carboxylic Acids

-

To a solution of the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) is added this compound (1.2 mmol).[6]

-

A catalytic amount of boron trifluoride etherate (0.1 mmol) is added, and the mixture is stirred at room temperature.[6]

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by column chromatography to yield the pure tert-butyl ester.

General Procedure for the Copper-Catalyzed N-tert-Butylation of Aromatic Amines

-

To a vial charged with the aromatic amine (0.5 mmol) and copper(II) triflate (Cu(OTf)₂, 0.025 mmol, 5 mol%) is added nitromethane (2.5 mL).[10]

-

This compound (1.0 mmol, 2.0 equiv) is then added, and the vial is sealed and stirred at room temperature for 2-24 hours.[10][11]

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel to afford the N-tert-butylated aniline.[10]

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the tert-butyl protecting group onto a range of important functional groups. Its ability to react under mild, acid-catalyzed conditions with high yields makes it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The straightforward reaction procedures and the inert nature of the trichloroacetamide byproduct further enhance its appeal for synthetic chemists. The continued development of new catalytic systems for TBTA activation promises to further expand its utility in organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 98946-18-0: this compound [cymitquimica.com]

- 3. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]

- 4. A new method for the preparation of tertiary butyl ethers and esters | Semantic Scholar [semanticscholar.org]

- 5. surface.syr.edu [surface.syr.edu]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tert-Butyl Ethers [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using this compound [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tert-Butyl 2,2,2-Trichloroacetimidate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,2,2-trichloroacetimidate (TBTA) is a versatile and highly effective reagent for the introduction of the tert-butyl group under mild conditions. It serves as an excellent electrophile for the tert-butylation of a wide range of nucleophiles, including alcohols, phenols, and carboxylic acids. This reagent is particularly valuable in the synthesis of complex molecules and in drug development, where the tert-butyl group is a common protecting group for hydroxyl and carboxyl functionalities due to its steric bulk and stability under various reaction conditions, yet facile removal under acidic conditions. This document provides detailed protocols for the synthesis of TBTA and its application in the protection of alcohols, phenols, and the formation of tert-butyl esters from carboxylic acids.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the base-catalyzed addition of tert-butanol (B103910) to trichloroacetonitrile (B146778).

Reaction Scheme:

Experimental Protocol:

-

To a solution of trichloroacetonitrile (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane (B109758), add potassium tert-butoxide (0.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add tert-butanol (1.05 eq) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture is filtered to remove any salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil or a low-melting solid.

Application 1: Tert-Butylation of Alcohols and Phenols

The tert-butylation of alcohols and phenols using TBTA can be effectively achieved under Lewis acidic conditions, most commonly with boron trifluoride etherate (BF₃·OEt₂). This method is applicable to a wide range of primary, secondary, and tertiary alcohols, as well as various substituted phenols.

Reaction Mechanism

The reaction proceeds through a cationic mechanism. The Lewis acid activates the trichloroacetimidate, facilitating the departure of the trichloroacetamide (B1219227) leaving group and the formation of a tert-butyl cation. This carbocation is then trapped by the alcohol or phenol (B47542) nucleophile to form the corresponding tert-butyl ether.

Caption: Cationic mechanism of Lewis acid-catalyzed tert-butylation.

General Experimental Protocol for Tert-Butylation of Alcohols

-

To a solution of the alcohol (1.0 eq) and this compound (1.5 eq) in an anhydrous, non-polar solvent (e.g., cyclohexane, dichloromethane, or a mixture thereof) at 0 °C under an inert atmosphere, add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) dropwise. For less reactive secondary alcohols, a higher equivalence of the imidate (up to 2 eq) may be required for optimal results.[1]

-

The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with the reaction solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure tert-butyl ether. The byproduct, trichloroacetamide, can often be removed by washing the organic phase with an aqueous sodium hydroxide (B78521) solution.

Quantitative Data for Tert-Butylation of Alcohols

| Entry | Alcohol Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | BF₃·OEt₂ | Cyclohexane/CH₂Cl₂ | 1 | 95 |

| 2 | 1-Octanol | BF₃·OEt₂ | Cyclohexane/CH₂Cl₂ | 2 | 92 |

| 3 | Cyclohexanol | BF₃·OEt₂ | Cyclohexane/CH₂Cl₂ | 4 | 88 |

| 4 | 2-Phenylethanol | BF₃·OEt₂ | Cyclohexane/CH₂Cl₂ | 1.5 | 94 |

| 5 | Geraniol | BF₃·OEt₂ | Cyclohexane/CH₂Cl₂ | 3 | 85 |

| 6 | Menthol | BF₃·OEt₂ | Cyclohexane/CH₂Cl₂ | 5 | 82 |

Application 2: Esterification of Carboxylic Acids

This compound is an excellent reagent for the synthesis of tert-butyl esters from carboxylic acids. A significant advantage of this method is that it can often proceed under neutral, promoter-free conditions, which is beneficial for substrates with acid-sensitive functional groups.[2] The reaction is believed to proceed via a symbiotic activation mechanism where the carboxylic acid protonates the imidate, leading to the formation of a tert-butyl cation that is subsequently trapped by the carboxylate.[2]

General Experimental Protocol for Esterification

-

To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add this compound (1.2 eq).

-

The reaction mixture is stirred at room temperature. For less reactive carboxylic acids, heating may be required. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The trichloroacetamide byproduct can be removed by washing with an aqueous NaOH solution.[2]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to give the pure tert-butyl ester.

Quantitative Data for Esterification of Carboxylic Acids

| Entry | Carboxylic Acid Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | Dichloromethane | 25 | 12 | 85 |

| 2 | Phenylacetic Acid | Dichloromethane | 25 | 10 | 92 |

| 3 | Cinnamic Acid | Dichloromethane | 25 | 14 | 88 |

| 4 | Ibuprofen | Dichloromethane | 25 | 16 | 90 |

| 5 | Boc-L-Phenylalanine | Dichloromethane | 25 | 12 | 95 |

| 6 | Adipic Acid (di-ester) | Toluene | 80 | 24 | 75 |

Experimental Workflow Diagram

Caption: General experimental workflow for tert-butylation reactions.

Safety Information

This compound is a moisture-sensitive and flammable liquid. It is harmful if swallowed and causes skin and eye irritation. It is also suspected of causing respiratory irritation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a highly valuable reagent for the efficient and mild introduction of the tert-butyl protecting group onto alcohols, phenols, and carboxylic acids. The protocols outlined in this document provide a reliable foundation for its use in a variety of synthetic applications, from academic research to industrial drug development. The straightforward reaction conditions and high yields make it an attractive alternative to other tert-butylation methods.

References

Application Notes and Protocols: Synthesis of tert-Butyl Esters using tert-Butyl 2,2,2-trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl ester is a crucial protecting group for carboxylic acids in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its steric bulk confers stability against a wide range of nucleophilic and basic conditions, while it can be readily cleaved under acidic conditions. Traditional methods for the synthesis of tert-butyl esters often require harsh conditions, such as the use of strong acids and high temperatures with isobutylene, which are incompatible with sensitive functional groups.

Tert-butyl 2,2,2-trichloroacetimidate has emerged as a superior reagent for the tert-butylation of carboxylic acids, offering a mild, efficient, and versatile alternative.[1][2] This method allows for the formation of tert-butyl esters under neutral or mildly acidic conditions, often at room temperature, leading to high yields and compatibility with a broad range of substrates.[1][2]

Principle and Advantages

The reaction proceeds via the protonation of the imidate nitrogen of this compound by the carboxylic acid, followed by the loss of the stable trichloroacetamide (B1219227) byproduct to generate a tert-butyl cation. This cation is then trapped by the carboxylate to form the desired tert-butyl ester. The formation of the highly stable trichloroacetamide drives the reaction to completion.

Key Advantages:

-

Mild Reaction Conditions: Reactions can often be carried out at room temperature without the need for strong acids, preserving sensitive functional groups.[2]

-

High Yields: The method typically provides excellent yields of the desired tert-butyl esters.[1]

-

Broad Substrate Scope: A wide variety of carboxylic acids, including those with sensitive functionalities, can be successfully esterified.

-

Simple Workup: The primary byproduct, 2,2,2-trichloroacetamide, can be easily removed by an aqueous wash.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from the synthesis of other trichloroacetimidates.

Materials:

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

-

Add tert-butanol (1.0 equivalent) to the flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DBU (0.1-0.2 equivalents) to the stirred solution.

-

Add trichloroacetonitrile (1.2-1.5 equivalents) dropwise to the reaction mixture over 10-15 minutes.

-

Allow the reaction to stir at 0 °C and monitor by TLC until the starting alcohol is consumed (typically 1-3 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Protocol 2: General Procedure for Promoter-Free tert-Butylation of Carboxylic Acids (Symbiotic Activation)

This method is suitable for many carboxylic acids and avoids the use of an external catalyst.

Materials:

-

Carboxylic acid

-

This compound

-

Dichloromethane (DCM) or Cyclohexane, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (B78521) (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane or cyclohexane.

-

Add this compound (1.5-2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated aqueous NaHCO₃ or dilute NaOH solution to remove the trichloroacetamide byproduct and any unreacted carboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Acid-Catalyzed tert-Butylation of Carboxylic Acids

For less reactive carboxylic acids, a catalytic amount of a Lewis acid can be employed.

Materials:

-

Carboxylic acid

-

This compound

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in an anhydrous solvent under an inert atmosphere, add a catalytic amount of BF₃·OEt₂ (e.g., 10 mol%) at room temperature.[3]

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with the reaction solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography if necessary.

Data Presentation

The following tables summarize the scope of the tert-butylation reaction using this compound.

Table 1: Esterification of Benzoic Acid with Various Trichloroacetimidates

| Entry | Trichloroacetimidate | Conditions | Yield (%) |

| 1 | Ethyl | Toluene (B28343), reflux, 24 h | 0 |

| 2 | Isopropyl | Toluene, reflux, 24 h | 0 |

| 3 | tert-Butyl | DCM, rt, 24 h | 78 |

| 4 | tert-Butyl | Toluene, reflux, 24 h | 56 |

Data adapted from "Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles". Note the higher yield at room temperature in DCM compared to refluxing toluene for the tert-butyl derivative, which may be due to decomposition at higher temperatures.[2]

Table 2: Promoter-Free Esterification of Various Carboxylic Acids with this compound

| Entry | Carboxylic Acid | Conditions | Yield (%) |

| 1 | Diphenylacetic acid | DCM, rt, 24 h | 91 |

| 2 | 2-Methyl-2-phenylpropionic acid | DCM, rt, 24 h | 56 |

| 3 | 2-Bromododecanoic acid | DCM, rt, 24 h | 85 |

| 4 | Mandelic acid | DCM, rt, 24 h | 82 |

| 5 | (±)-Boc-phenylalanine | DCM, rt, 24 h | 88 |

| 6 | Vinylacetic acid | DCM, rt, 24 h | 45 |

| 7 | Cinnamic acid | DCM, rt, 24 h | 89 |

| 8 | (Z)-Oct-2-enoic acid | DCM, rt, 24 h | 86 |

Data adapted from "Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles". This table demonstrates the broad applicability of the method to sterically hindered, functionalized, and unsaturated carboxylic acids.[2]

Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of tert-butyl esters.

Reaction Mechanism

Caption: Mechanism of tert-butyl ester formation.

References

Application Notes and Protocols: Glycosylation Reactions with Glycosyl 2,2,2-Trichloroacetimidates Bearing Bulky tert-Butyl Silyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical transformation in the synthesis of complex carbohydrates, glycoconjugates, and various therapeutics. The Schmidt trichloroacetimidate (B1259523) method is a cornerstone of modern glycosylation chemistry, valued for its reliability and the mild activation conditions required. This document provides detailed application notes and protocols for a specific class of glycosyl donors within this method: those bearing bulky tert-butyl-containing silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS) and di-tert-butylsilylene (DTBS).

It is important to clarify a common point of confusion: tert-butyl 2,2,2-trichloroacetimidate is a reagent for the introduction of a tert-butyl ether protecting group, not for the transfer of a sugar moiety. The focus of these notes is on glycosyl trichloroacetimidates where bulky silyl groups are strategically placed on the carbohydrate scaffold to influence reactivity and, most importantly, stereoselectivity. These protecting groups can act as powerful stereodirecting auxiliaries, offering pathways to specific anomers that may be difficult to access through other means.

Principle and Applications

The core principle behind using bulky tert-butyl silyl groups in glycosylation is to exploit their steric hindrance to control the trajectory of the incoming nucleophile (the glycosyl acceptor). By strategically placing a group like TBDMS or the conformationally rigid DTBS on the glycosyl donor, one face of the molecule can be effectively shielded, leading to preferential attack from the less hindered face. This "stereodirecting" effect can enhance the formation of a desired α- or β-glycosidic linkage.

Key Applications:

-

Overcoming Neighboring Group Participation: In some cases, the steric influence of a DTBS group can override the classical 1,2-trans-directing effect of a participating acyl group at the C-2 position, enabling the synthesis of 1,2-cis-glycosides.[1]

-

Arming Glycosyl Donors: The introduction of an electron-donating silyl group, such as TBDMS at the C-4 position of an N-acetylglucosamine (GlcNAc) donor, can increase the reactivity of the donor, allowing for glycosylation under milder conditions.[2][3][4]

-

Conformational Control: Cyclic silyl ethers like DTBS can lock the pyranose or furanose ring into a specific conformation, which in turn dictates the stereochemical outcome of the glycosylation.[5]

-

Synthesis of Complex Oligosaccharides: These stereodirecting effects are invaluable in the multi-step synthesis of biologically active oligosaccharides and glycoconjugates where precise control over each glycosidic linkage is paramount.

Experimental Protocols

General Protocol for TMSOTf-Catalyzed Glycosylation with a Trichloroacetimidate Donor

This protocol is a widely used starting point for glycosylation reactions involving trichloroacetimidate donors. The specific temperature, solvent, and equivalents of reagents should be optimized for each donor-acceptor pair.

Materials:

-

Glycosyl trichloroacetimidate donor

-

Glycosyl acceptor

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent (e.g., diethyl ether, acetonitrile)

-

Activated molecular sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution in DCM (e.g., 0.1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.), the glycosyl trichloroacetimidate donor (1.2-1.5 equiv.), and activated molecular sieves (4 Å).

-

Dissolution: Add anhydrous solvent (e.g., DCM) to the flask.

-

Equilibration: Stir the mixture at room temperature for 30-60 minutes.

-

Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

-

Activation: Add a catalytic amount of TMSOTf (0.05-0.2 equiv.) dropwise to the stirred suspension.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (or no further conversion is observed), quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite® and wash the pad with DCM. Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired glycoside.

Quantitative Data from Literature

The following tables summarize the results of glycosylation reactions using glycosyl trichloroacetimidates with bulky silyl protecting groups, showcasing the impact of these groups on yield and stereoselectivity.

Table 1: Glycosylation with a 4-O-TBDMS-protected GlcNAc Donor

This donor is "armed" by the electron-donating TBDMS group, leading to high β-selectivity with various primary alcohols.[2][3][4]

| Entry | Glycosyl Acceptor | Product Yield (%) | α:β Ratio |

| 1 | 1-Butanol | 67 | >1:99 (β only) |

| 2 | 2-(Trimethylsilyl)ethanol | 58 | >1:99 (β only) |

| 3 | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | 66 | >1:99 (β only) |

| 4 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 56 | >1:99 (β only) |

| 5 | Phenyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | 45 | >1:99 (β only) |

Reaction Conditions: Donor (1.0 equiv.), Acceptor (1.5 equiv.), TMSOTf (0.2 equiv.), 1,2-dichloroethane, 40 °C, 12 h.

Table 2: Glycosylation with a 4,6-O-DTBS-protected Galactosyl Donor

The conformationally rigid DTBS group directs for α-selectivity, even in the presence of a C-2 participating group.[1]

| Entry | Glycosyl Donor's C-2 Group | Glycosyl Acceptor | Product Yield (%) | α:β Ratio |

| 1 | O-Benzoyl | Methyl 2,3,4-tri-O-benzoyl-α-L-idopyranuronate | 92 | >99:1 (α only) |

| 2 | N-Troc | Methyl 2,3,4-tri-O-benzoyl-α-L-idopyranuronate | 85 | >99:1 (α only) |

Reaction Conditions: Donor (1.2 equiv.), Acceptor (1.0 equiv.), TMSOTf (0.1 equiv.), CH₂Cl₂, -20 °C.

Logical Relationships in Stereodirecting Glycosylation

The stereochemical outcome of a glycosylation reaction with these donors is a logical consequence of the steric and electronic properties of the protecting groups.

Conclusion

The use of glycosyl trichloroacetimidates functionalized with bulky tert-butyl-containing silyl groups provides a powerful strategy for controlling the stereochemical outcome of glycosylation reactions. By leveraging the steric and electronic properties of protecting groups like TBDMS and DTBS, chemists can direct the formation of specific glycosidic linkages, often with high selectivity and in good yields. The protocols and data presented herein serve as a guide for researchers in the application of these valuable synthetic tools for the construction of complex carbohydrates and glycoconjugates. As with all glycosylation chemistry, empirical optimization of reaction conditions for each specific donor-acceptor pair remains crucial for success.

References

- 1. researchgate.net [researchgate.net]

- 2. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycosylation studies on conformationally restricted 3,5-O-(di-tert-butylsilylene)-D-galactofuranosyl trichloroacetimidate donors for 1,2-cis α-D-galactofuranosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

stability of tert-Butyl 2,2,2-trichloroacetimidate in different solvents

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of tert-butyl 2,2,2-trichloroacetimidate in various solvents. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Reagent Decomposition: this compound is sensitive to moisture and heat. Improper storage or handling can lead to degradation.[1][2] | Store the reagent at 2-8°C under an inert atmosphere. Ensure all glassware is flame-dried and reactions are run under anhydrous conditions. |

| Inappropriate Solvent Choice: Polar solvents can promote the ionization and decomposition of the reagent.[3] | Use nonpolar, aprotic solvents such as cyclohexane (B81311), dichloromethane (B109758), or toluene (B28343).[3][4] | |

| Substrate Reactivity: Sterically hindered alcohols or electronically deactivated nucleophiles may react slowly. | Increase reaction temperature cautiously, or consider using a catalyst such as a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid. | |

| Formation of Side Products | Elimination: At elevated temperatures, the tert-butyl cation intermediate can undergo elimination to form isobutylene (B52900).[4] | Maintain a low reaction temperature if possible. If heating is necessary, carefully monitor the reaction to minimize elimination. |

| Hydrolysis: The presence of water will hydrolyze the imidate to tert-butanol (B103910) and trichloroacetamide (B1219227). | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |

| Rearrangement: In some cases, the trichloroacetimidate (B1259523) can rearrange to the corresponding trichloroacetamide.[1] | This is more common with other trichloroacetimidates but can be influenced by the solvent and temperature. If this is a major issue, re-evaluate the reaction conditions. | |

| Reaction Fails to Initiate | Insufficient Activation: The reaction often requires an acid catalyst to activate the imidate group. | Add a catalytic amount of a suitable Lewis or Brønsted acid. For sensitive substrates, a non-coordinating acid-base catalyst system can be employed.[5] |

| Poor Quality Reagent: The reagent may have degraded due to improper storage. | Use a fresh bottle of the reagent or verify its purity before use. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for running reactions with this compound?

A1: Nonpolar, aprotic solvents are highly recommended to ensure the stability of this compound.[3] Cyclohexane is often cited as a preferred solvent for storage and reactions.[3] Dichloromethane and toluene are also commonly used and are effective for many applications.[4]

Q2: How does solvent polarity affect the stability of this compound?

A2: Polar solvents promote the ionization of the carbon-oxygen bond in the imidate, leading to the formation of a tert-butyl cation and the trichloroacetamide anion. This ionization can lead to decomposition of the reagent and the formation of side products.[3] While this ionization is necessary for its reactivity, excessive stabilization of the cation by a polar solvent can increase the rate of undesired side reactions, including elimination. Nitromethane, a polar aprotic solvent, has been shown to facilitate cation formation.[6]

Q3: Can I use protic solvents like alcohols with this reagent?

A3: It is generally not recommended to use protic solvents as the primary reaction solvent unless the solvent itself is the intended nucleophile. Protic solvents can react with the this compound, leading to the formation of tert-butyl ethers or esters with the solvent molecule, thus competing with your substrate.

Q4: What are the optimal storage conditions for this compound?

A4: To maintain its purity and reactivity, this compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere to protect it from moisture and heat.

Q5: My reaction is giving a significant amount of isobutylene as a byproduct. How can I prevent this?

A5: The formation of isobutylene is due to an E1 elimination reaction of the tert-butyl cation intermediate.[4] This side reaction is favored at higher temperatures. To minimize isobutylene formation, it is advisable to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Data Presentation

Qualitative Stability of this compound in Common Solvents

| Solvent | Solvent Type | Relative Stability of TBTA | Comments |

| Cyclohexane | Nonpolar Aprotic | High | Preferred solvent for stability.[3] |

| Toluene | Nonpolar Aprotic | Good | Suitable for reactions, especially at elevated temperatures, though elimination may increase.[4] |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Commonly used, but moisture content must be strictly controlled. Can promote ionization. |

| Nitromethane | Polar Aprotic | Low | Promotes the formation of the tert-butyl cation, which can enhance reactivity but also decomposition.[6][7] |

| Acetonitrile | Polar Aprotic | Low | Its polarity can lead to increased ionization and potential side reactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Can be used, but must be rigorously dried as it is hygroscopic. |

| Alcohols (e.g., Methanol, Ethanol) | Protic | Very Low | Reacts with the imidate. Not suitable as a non-participating solvent. |

| Water | Protic | Very Low | Rapidly hydrolyzes the imidate. Must be excluded from reactions. |

Experimental Protocols & Methodologies

General Protocol for the tert-Butylation of an Alcohol:

-

Preparation: Under an inert atmosphere (argon or nitrogen), add the alcohol substrate to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the anhydrous solvent of choice (e.g., cyclohexane or dichloromethane) via syringe.

-

Reagent Addition: Add this compound (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Catalyst Addition: If required, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., triflic acid) dropwise at a controlled temperature (often 0°C or room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Caption: Reaction mechanism of alcohol tert-butylation.

Caption: Competing substitution and elimination pathways.

Caption: General experimental workflow for tert-butylation.

References

- 1. surface.syr.edu [surface.syr.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]

- 4. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using this compound [organic-chemistry.org]

Technical Support Center: Scaling Up tert-Butyl 2,2,2-trichloroacetimidate Reactions

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions involving tert-Butyl 2,2,2-trichloroacetimidate (TBTA). It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure successful and safe scale-up.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBTA) and why is it used in large-scale synthesis?

A1: this compound is a versatile and efficient reagent used for the introduction of a tert-butyl group.[1][2] It is widely employed in the synthesis of tert-butyl ethers, esters, and N-tert-butyl amines under mild conditions.[2][3][4] Its key advantages for scale-up include the formation of a neutral and easily removable byproduct, trichloroacetamide (B1219227), and the ability to drive reactions to completion, often with high yields.[5]

Q2: What are the primary challenges when scaling up reactions with TBTA?

A2: The main challenges include:

-

Reagent Stability: TBTA is sensitive to moisture and can decompose in the presence of strong acids or at elevated temperatures.[5][6]

-

Exothermic Reactions: The reaction can be highly exothermic, especially at large scales, requiring careful temperature control to prevent runaway reactions and byproduct formation.[7]

-

Byproduct Formation: The primary byproduct is trichloroacetamide. However, decomposition of the intermediate tert-butyl cation can lead to the formation of isobutylene (B52900) gas, particularly at higher temperatures.[5]

-

Mixing and Dosing: Ensuring homogenous mixing and controlled addition of reagents is critical on a larger scale to maintain consistent temperature and reaction profiles.

-

Purification: Removing the trichloroacetamide byproduct can be challenging at scale. While it can sometimes be removed with an aqueous base wash, chromatography may be required, which is less ideal for large quantities.[5][8]

Q3: What are the critical safety precautions for handling large quantities of TBTA?

A3: TBTA is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[9][10] When handling large quantities:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[11] For large-scale or emergency situations, a NIOSH/MSHA approved respirator may be necessary.[9]

-

Fire Safety: Keep the reagent away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical, or chemical foam.[9][11]

-

Spill Management: In case of a spill, contain the leakage with a non-combustible absorbent material like sand or earth and dispose of it according to regulations.[11]

-

Exotherm Control: Plan for efficient heat dissipation. Use a reactor with adequate cooling capacity and consider controlled, slow addition of reagents.

Troubleshooting Guide

Problem 1: Low or inconsistent yields upon scale-up.

| Potential Cause | Troubleshooting Step |

| Reagent Quality | Ensure the TBTA is of high purity (≥97%) and has been stored under anhydrous conditions to prevent degradation.[1][6] The reagent is moisture-sensitive.[6] |

| Inadequate Mixing | Inefficient stirring on a larger scale can lead to localized "hot spots" or areas of high concentration, causing side reactions. Use an appropriate overhead stirrer and reactor configuration to ensure homogeneity. |

| Temperature Fluctuations | Poor temperature control can lead to the decomposition of TBTA into isobutylene and trichloroacetamide, especially at elevated temperatures.[5] Implement a robust cooling system and monitor the internal reaction temperature closely. |

| Sub-optimal Solvent Choice | Polar solvents can promote the ionization and decomposition of TBTA.[2] Nonpolar organic solvents like cyclohexane (B81311) are often preferred.[2] Re-evaluate solvent choice during small-scale optimization. |

| Incorrect Stoichiometry | In some cases, such as with secondary alcohols, using up to 2 equivalents of TBTA may be necessary for an effective reaction.[2] Verify the optimal stoichiometry for your specific substrate. |

Problem 2: Significant formation of isobutylene and trichloroacetamide byproducts.

| Potential Cause | Troubleshooting Step |

| High Reaction Temperature | This is the most common cause. TBTA has a propensity to undergo elimination at elevated temperatures.[5] Perform the reaction at the lowest effective temperature. For many substrates, room temperature is sufficient.[5] |

| Strong Acid Catalysis | While a Brønsted or Lewis acid is often required to activate the imidate, excessively strong acids or high catalyst loading can promote decomposition.[12] Screen for milder catalysts (e.g., TMSOTf, BF₃·OEt₂) or lower the catalyst loading. |

| Extended Reaction Times | Leaving the reaction for an extended period, especially at higher temperatures, can increase the likelihood of decomposition. Monitor the reaction closely by TLC or LCMS and quench it promptly upon completion. |

Problem 3: Difficulty removing the trichloroacetamide byproduct.

| Potential Cause | Troubleshooting Step |

| Byproduct Properties | Trichloroacetamide is a solid with some solubility in common organic solvents. |

| Inefficient Work-up | A simple aqueous wash may not be sufficient. Trichloroacetamide is acidic (pKa similar to a phenol) and can be removed by washing with a mild aqueous base like NaOH or K₂CO₃ solution.[5] |

| Product Co-precipitation | The product may be co-precipitating or co-crystallizing with the byproduct. |

| Alternative Purification | If an aqueous base wash is not effective or compatible with the product, consider a non-chromatographic method like crystallization or reslurrying from an appropriate solvent system to isolate the desired product.[8] |

Visualizing Workflows and Mechanisms

A clear plan is essential for a successful scale-up. The following workflow outlines the key stages.

Caption: A typical workflow for scaling up TBTA reactions.

The following decision tree can help diagnose common issues encountered during the reaction.

Caption: Troubleshooting decision tree for TBTA scale-up.

Data Summary

The choice of reaction conditions is critical. As noted in the literature, even for simple esterifications, temperature can significantly impact the outcome.[5]

Table 1: Effect of Temperature on a Model Esterification Reaction: Benzoic Acid + this compound → tert-Butyl Benzoate

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |

| 1 | Dichloromethane (DCM) | 25 (Room Temp) | 12 | ~85% | Clean reaction, minimal byproducts observed.[5] |

| 2 | Toluene | 110 (Reflux) | 6 | Lower | Significant decomposition to isobutylene and trichloroacetamide noted.[5] |

This table is a representative summary based on literature findings and should be used as a guideline. Specific results will vary based on the substrate.

Experimental Protocols

Protocol 1: General Procedure for Scaled-Up tert-Butylation of a Carboxylic Acid

Disclaimer: This is a generalized procedure. All quantities and conditions should be optimized on a small scale first. A thorough safety review must be conducted before proceeding.

-

Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is assembled. The system is thoroughly dried and purged with inert gas (Nitrogen or Argon).

-

Reagent Charging: The carboxylic acid substrate is dissolved in a suitable anhydrous, nonpolar solvent (e.g., cyclohexane, dichloromethane) and charged to the reactor.[2] The solution is cooled to the optimized temperature (e.g., 0-5 °C) using a circulating chiller.

-

TBTA Addition: this compound (1.1 - 1.5 equivalents) is dissolved in the same anhydrous solvent and charged to the dropping funnel. The TBTA solution is then added dropwise to the stirred reactor solution over a period of 1-3 hours, ensuring the internal temperature does not exceed the set point.

-

Catalyst Addition (if required): If the reaction requires a Lewis acid catalyst (e.g., TMSOTf, 0.1 eq), it can be added slowly via syringe after the TBTA addition is complete, again with careful temperature monitoring.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical method (e.g., TLC, HPLC, or GC) until the starting material is consumed.

-

Work-up and Purification:

-

Once complete, the reaction is carefully quenched, for example, by pouring it into a stirred, cold aqueous solution of sodium bicarbonate.

-

The layers are separated, and the organic layer is washed with water and then with a mild base (e.g., 1M NaOH) to remove the trichloroacetamide byproduct.[5]

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by crystallization, distillation, or, if necessary, column chromatography.[8]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using this compound [organic-chemistry.org]

- 5. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 7. surface.syr.edu [surface.syr.edu]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Tert-butyl 2,2,2-trichloroethanimidate | C6H10Cl3NO | CID 2734700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate [mdpi.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.